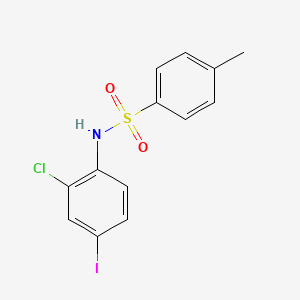

N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chloro and iodo groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide typically involves the reaction of 2-chloro-4-iodoaniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality. The final product is typically purified using recrystallization or chromatography techniques to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: The presence of halogen groups makes it suitable for coupling reactions, such as Suzuki or Heck coupling.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide has been utilized as a scaffold for developing antimicrobial agents. It exhibits significant activity against resistant bacterial strains, primarily due to its ability to inhibit dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown cytotoxic effects against various human cancer cell lines, including colon and breast cancer. For instance, derivatives of this compound have been designed to enhance their anticancer efficacy by modifying the sulfonamide group, which has been linked to apoptosis induction in cancer cells .

Biological Studies

Enzyme Interaction Studies

The compound is employed in biological studies to understand its interactions with various enzymes and receptors. Its sulfonamide moiety mimics para-aminobenzoic acid, facilitating its role as an inhibitor of enzymes involved in folate metabolism .

Chemical Probes Development

In chemical biology, this compound serves as a chemical probe to investigate cellular processes. Its structural features allow researchers to explore its binding affinities and inhibitory mechanisms against specific biological targets .

Industrial Applications

Synthesis of Dyes and Pigments

This compound is also utilized in the industrial sector for synthesizing dyes and pigments. The sulfonamide group enhances the solubility and stability of the resulting products, making them suitable for various applications in textiles and coatings.

Case Study 1: Antimicrobial Agent Development

A study demonstrated that modifications of this compound led to compounds with improved antibacterial properties against multidrug-resistant strains. The synthesized derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Case Study 2: Anticancer Evaluation

In another investigation, a series of sulfonamide derivatives were evaluated for their antiproliferative activity against human cancer cell lines. One derivative displayed an IC50 value of 0.11 μg/mL against HCT116 colon carcinoma cells, indicating potent anticancer activity .

Data Summary

| Application | Description | Findings/Results |

|---|---|---|

| Antimicrobial Activity | Inhibits bacterial growth by targeting folate synthesis | Effective against resistant strains; MIC values reported |

| Anticancer Properties | Induces apoptosis in cancer cells | IC50 values as low as 0.11 μg/mL against HCT116 cells |

| Biological Studies | Investigates enzyme interactions and cellular processes | Demonstrates binding affinity with key enzymes |

| Industrial Applications | Used in dye and pigment synthesis | Enhances product stability and solubility |

Mecanismo De Acción

The mechanism of action of N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro and iodo substituents may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-chloro-4-iodophenyl)acetamide

- N-(2-chloro-4-iodophenyl)-2-(4-methoxyphenoxy)acetamide

- 2-[(2-chloro-4-iodophenyl)amino]-N-{[(2R)-2,3-dihydroxypropyl]oxy}-3,4-difluorobenzamide

Uniqueness

N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical properties and potential biological activities

Actividad Biológica

N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a sulfonamide group, which is known for its ability to mimic para-aminobenzoic acid (PABA), a key substrate in the synthesis of folic acid in microorganisms. This article explores the biological activity of this compound, focusing on its mechanisms of action, antiproliferative effects, and potential therapeutic applications.

The biological activity of this compound primarily stems from its ability to inhibit dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria. By mimicking PABA, this compound disrupts folic acid synthesis, leading to bacterial cell death. This mechanism is similar to that observed in other sulfonamide drugs, which have been used historically as antibiotics against various bacterial infections .

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of various sulfonamide derivatives, including this compound. The compound has shown significant activity against several cancer cell lines. For instance:

- IC50 Values : In vitro studies demonstrated that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines. For example, related compounds have shown IC50 values ranging from 2.41 μM to 13.7 μM against prostate and colon cancer cells .

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | PC-3 (Prostate) | 4.08 |

| N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide | HCT116 (Colon) | 0.11 |

| 1,2,3-triazole-sulfonamide hybrid | MGC-803 (Stomach) | 13.7 |

Case Study 1: Antitumor Activity

A study assessed the antitumor potential of this compound analogs against various human cancer cell lines. The results indicated that compounds with similar structures inhibited tumor growth effectively and selectively targeted cancer cells while sparing normal cells .

Case Study 2: Inhibition of Tubulin Polymerization

Another investigation focused on the mechanism by which these compounds affect microtubule dynamics. The tested sulfonamides demonstrated significant inhibition of tubulin polymerization, a critical process for cell division. This inhibition was quantified using fluorescence assays, revealing that certain derivatives exhibited potent activity at low concentrations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and its derivatives. Modifications to the phenyl rings and sulfonamide moiety can significantly influence biological activity:

Propiedades

IUPAC Name |

N-(2-chloro-4-iodophenyl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClINO2S/c1-9-2-5-11(6-3-9)19(17,18)16-13-7-4-10(15)8-12(13)14/h2-8,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVRVTLILGSTHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)I)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClINO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.